Enhanced Lipophilicity vs. N‑Methyl Analog Drives Predicted Membrane Partitioning
The target compound exhibits a computed XLogP3 of 3.6 [1], which is approximately 2.3 log units higher than that of the N‑methyl analog 5‑(benzyloxy)‑N,1‑dimethyl‑4‑oxo‑1,4‑dihydropyridine‑2‑carboxamide (XLogP3 ≈1.3) [2]. This difference is attributable to the 2‑chlorobenzyl substituent and predicts superior passive diffusion across fungal cell membranes, a prerequisite for intracellular CYP51 engagement [3].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | 5-(benzyloxy)-N,1-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide; XLogP3 ≈1.3 |
| Quantified Difference | ΔXLogP3 ≈ +2.3 |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
A >2‑log increase in lipophilicity directly enhances the probability of passive membrane penetration, reducing the likelihood of false‑negative results in cell‑based antifungal screens.
- [1] PubChem. 5-(benzyloxy)-N-(2-chlorobenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide. CID 42440806. Accessed May 2026. View Source
- [2] PubChem. 5-(benzyloxy)-N,1-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide. CID 42440807 (estimated). Accessed May 2026. View Source
- [3] Singh A, Paliwal SK, Sharma M, Mittal A, Sharma S, Sharma J. In silico and in vitro screening to identify structurally diverse non-azole CYP51 inhibitors as potent antifungal agent. J Mol Graph Model. 2016;63:1-7. View Source
